2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar sulfanyl acetamide derivatives involves multi-step chemical reactions, starting from various substituted/unsubstituted aromatic organic acids, which are converted into esters, hydrazides, and subsequently into 5-substituted-1,3,4-oxadiazole-2-thiols. These are then reacted with bromoacetamide derivatives in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) to obtain the target compounds (Rehman et al., 2013).
Molecular Structure Analysis
Vibrational spectroscopic techniques, including Raman and Fourier transform infrared spectroscopy, supported by ab initio calculations, are pivotal in characterizing the molecular structure of similar acetamide compounds. These methods help in identifying stereo-electronic interactions, confirming stability through natural bond orbital analysis, and understanding intramolecular contacts (Jenepha Mary, Pradhan, & James, 2022).
Chemical Reactions and Properties
Chemical reactivity and properties of related compounds are elucidated through the synthesis of derivatives, showcasing the influence of substituents on the chemical behavior. Intramolecular cyclization reactions, explored through the interaction with bases, transform these compounds into pyridin-2(1H)-ones with diversified biological activities (Savchenko et al., 2020).
Physical Properties Analysis
The physical properties of similar compounds are studied through various spectroscopic and crystallographic techniques, revealing the conformation, dipole moments, and preferred geometries of these molecules. For example, specific conformations and intramolecular hydrogen bonding stabilize the folded structure of similar acetamides (Subasri et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with biological targets, are assessed through bioactivity screens. Synthesized compounds are evaluated against various enzymes, revealing their potential as inhibitors. The structure-activity relationship is further explored through molecular docking studies to identify active binding sites (Siddiqui et al., 2014).
properties
IUPAC Name |
2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(5-chloro-2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrClN3O3S/c1-31-19-13-20(32-2)18(12-17(19)26)27-21(30)14-33-23-22(15-6-8-16(25)9-7-15)28-24(29-23)10-4-3-5-11-24/h6-9,12-13H,3-5,10-11,14H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQIYXXHQWWZTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=C(C=C4)Br)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide |
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